3-(3-Pyridyl)-D-alanine

Descripción general

Descripción

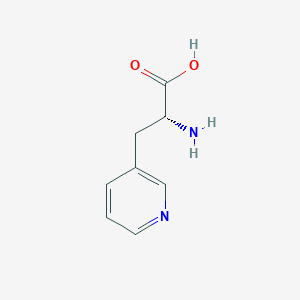

3-(3-Pyridyl)-D-alanine is an amino acid derivative characterized by the presence of a pyridine ring attached to the alanine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-D-alanine typically involves the introduction of the pyridine ring into the alanine structure. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with an alanine precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic processes where transition metal catalysts are used to enhance the efficiency of the reaction. Additionally, continuous flow reactors might be employed to ensure consistent production rates and high yields.

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Pyridyl)-D-alanine can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-(3-Pyridyl)-D-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism by which 3-(3-Pyridyl)-D-alanine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Comparación Con Compuestos Similares

3-Pyridylalanine: Similar structure but lacks the D-configuration.

4-Pyridylalanine: The pyridine ring is attached at the 4-position instead of the 3-position.

2-Pyridylalanine: The pyridine ring is attached at the 2-position.

Uniqueness: 3-(3-Pyridyl)-D-alanine is unique due to its specific structural configuration, which can result in distinct biochemical properties and interactions compared to its isomers. The D-configuration can influence its binding affinity and specificity towards biological targets, making it a compound of particular interest in stereochemistry and drug design.

Actividad Biológica

3-(3-Pyridyl)-D-alanine is a non-natural amino acid derivative that has garnered attention in biochemical and pharmacological research due to its structural characteristics and biological activity. Its unique configuration, featuring a pyridine ring at the 3-position of the alanine backbone, allows it to interact with various biological targets, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 166.18 g/mol. The presence of the pyridine ring contributes to its reactivity and interaction with biological systems, making it a subject of interest in pharmacological studies.

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-3-pyridin-3-ylpropanoic acid |

| Molecular Weight | 166.18 g/mol |

| Purity | 95% |

| Physical Form | White powder |

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant neuropharmacological effects. Its structural similarity to natural neurotransmitters allows it to modulate synaptic transmission and influence neuroprotective pathways. The compound has been shown to interact with various receptors in the CNS, potentially affecting mood regulation and cognitive functions.

Key Mechanisms:

- Receptor Interaction : this compound can bind to neurotransmitter receptors, influencing signaling pathways associated with neurotransmission.

- Neuroprotective Effects : Studies suggest that it may play a role in protecting neurons from damage, possibly through antioxidant mechanisms or by modulating excitatory neurotransmission.

Synthesis and Characterization

The synthesis of this compound involves several chemical steps, including the conversion of D-amino acids into D-BOC derivatives and subsequent reactions to introduce the pyridine moiety. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview:

- Formation of D-BOC derivatives : Reaction with di-tert-butyldicarbonate.

- Introduction of Pyridine Ring : Utilization of arylmethyl halides in condensation reactions.

- Purification : HPLC analysis for optical purity.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

- Neuropharmacology : Research indicates its potential role as an agonist for neurotransmitter receptors, suggesting applications in treating neurological disorders.

- Antiproliferative Activity : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, highlighting its potential in oncology.

Case Study: Neuroprotective Effects

A study published in Neuropharmacology explored the neuroprotective properties of this compound in animal models subjected to oxidative stress. The results indicated that administration of this compound significantly reduced neuronal death and improved cognitive function assessments post-treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Pyridyl)-D-alanine | Pyridine ring at a different position | Different receptor affinities |

| β-(3-Pyridyl)-L-alanine | L-isomer instead of D | Varies in biological activities due to chirality |

| 2-Amino-5-pyridinecarboxylic acid | Additional carboxylic group | Different metabolic pathways |

These comparisons illustrate how variations in structure can lead to differing biological activities and applications.

Propiedades

IUPAC Name |

(2R)-2-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVZEMNPGABKO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70702-47-5 | |

| Record name | (αR)-α-Amino-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70702-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(3-Pyridyl)-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-(3-PYRIDYL)-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-(3-Pyridyl)-D-alanine into LH-RH analogs impact their biological activity?

A1: this compound, often abbreviated as D-Pal(3), is a crucial component of the LH-RH antagonist Cetrorelix (SB-75) [, ]. While the provided research doesn't delve into the specific binding interactions, it highlights that incorporating D-Pal(3) at position 3 in the LH-RH sequence contributes to Cetrorelix's antagonistic activity. This modification likely disrupts the interaction with LH-RH receptors, effectively blocking the natural hormone's effects []. This leads to suppressed LH and downstream reduction in estrogen production, which is the intended effect for treating hormone-dependent conditions like ovarian cancer [, ].

Q2: The research mentions the use of this compound in both ruthenium and iridium complexes. What is the significance of this finding?

A2: The research on ruthenium and iridium complexes with this compound delves into its coordination chemistry []. It demonstrates the molecule's versatility in forming stable complexes with metal ions. While the study focuses on structural characterization, it hints at the potential for developing novel metal-based drugs or catalysts using this ligand. Further research is needed to explore the potential biological activity and applications of these complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.